Structural Differentiation: Ethyl Carbamate Modification vs. PFI-3 (Unsubstituted Piperazine)
The target compound differentiates from the most closely related known inhibitor, PFI-3, via an ethyl carbamate substitution on the piperazine ring. While PFI-3 has a molecular weight of 321.37 g/mol, the target compound has a molecular weight of 349.387 g/mol, a net increase of +28.017 g/mol corresponding to the added carbonyl and ethyl groups . This modification replaces a secondary amine in PFI-3 with a carbamate in the target compound, altering the hydrogen bonding capacity and electronic properties of the molecule. No direct head-to-head bioactivity data is available for this specific compound; this evidence is based on structural analysis and class-level inference.
| Evidence Dimension | Molecular Weight (Structural Differentiator) |
|---|---|
| Target Compound Data | 349.387 g/mol |
| Comparator Or Baseline | PFI-3 (CAS 1819363-80-8): 321.37 g/mol |
| Quantified Difference | Δ +28.017 g/mol |
| Conditions | Not applicable; structural comparison |
Why This Matters
This structural difference confirms the compound is a distinct entity from PFI-3, requiring separate procurement for SAR studies or when the carboxylate moiety is needed for prodrug design or linker chemistry.
